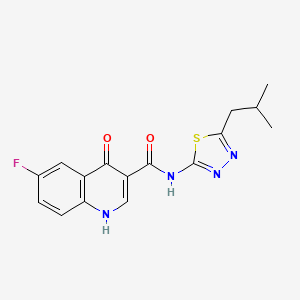

6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S/c1-8(2)5-13-20-21-16(24-13)19-15(23)11-7-18-12-4-3-9(17)6-10(12)14(11)22/h3-4,6-8H,5H2,1-2H3,(H,18,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVCSLNZIKAOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Hydroxylation: The hydroxyl group at the 4th position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate isocyanate.

Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although specific studies are required to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and thiadiazole rings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom and hydroxyl group could play crucial roles in binding to biological targets, while the thiadiazole ring might enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, a comparative analysis with structurally related quinoline-3-carboxamide derivatives is provided below. Key differences in substituents and their hypothesized biological implications are highlighted.

Table 1: Structural and Functional Comparison of Quinoline-3-Carboxamide Derivatives

Key Comparative Insights

Substituent Effects on the Quinoline Core Fluorine (6-position) vs. Chlorine (8-position): The target compound’s 6-fluoro substitution contrasts with the 8-chloro analog in . Fluorine’s smaller size and electronegativity may enhance metabolic stability and hydrogen bonding compared to chlorine’s larger, more lipophilic profile. This could favor target engagement in CETP inhibition, as seen in fluorine-containing analogs . Hydroxyl Group (4-position): The conserved 4-hydroxy group across analogs (e.g., and ) is critical for hydrogen bonding with CETP’s active site, as demonstrated by high inhibitory rates in .

Thiadiazole Modifications Isobutyl vs. Isopropyl: The 5-isobutyl group on the thiadiazole ring in the target compound introduces a longer branched alkyl chain compared to the 5-isopropyl group in . Unsubstituted Thiadiazole (): The absence of substitution in ’s compound likely reduces steric bulk and lipophilicity, which may explain its lack of reported activity compared to alkyl-substituted derivatives.

Biological Activity Trends Derivatives with alkyl-substituted thiadiazole moieties (e.g., isobutyl, isopropyl) generally exhibit superior CETP inhibition compared to unsubstituted variants, as alkyl groups enhance hydrophobic interactions with the protein . Halogen choice (fluoro vs.

Hypothetical Structure-Activity Relationship (SAR)

Based on the evidence:

- Optimal Substituents: A 6-fluoroquinoline core paired with a 5-isobutyl-thiadiazole group may synergistically improve CETP inhibition by balancing electronic effects (fluorine) and hydrophobic interactions (isobutyl).

- Comparative Weaknesses: The 8-chloro analog in may exhibit reduced solubility or off-target effects due to chlorine’s higher lipophilicity, though this requires experimental validation.

Biological Activity

The compound 6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a derivative of quinoline and thiadiazole known for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, presenting data on its efficacy against various pathogens and cancer cell lines, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C14H15FN4O2S |

| Molecular Weight | 318.36 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to quinoline-thiadiazole hybrids. Notably, derivatives of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides have shown promising activity against drug-resistant strains of bacteria, including Staphylococcus aureus.

Efficacy Against Bacterial Strains

In a comparative study, several derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) against S. aureus ATCC29213. The results indicated that some derivatives exhibited MIC values below 1 µg/mL, demonstrating significant antibacterial potency. For example:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| g37 | 0.25 - 1 | MRSA |

| g38 | 0.5 - 2 | E. coli |

These findings suggest that modifications to the quinoline and thiadiazole structures enhance antibacterial activity, potentially addressing issues of antibiotic resistance .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against a range of cancer cell lines:

| Cell Line | IC50 (µg/mL) | Compound Tested |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | N-(5-(isobutyl)-1,3,4-thiadiazol-2-yl) derivative |

| SK-MEL-2 (Skin Cancer) | 4.27 | N-(4-acetyl-5-(4-hydroxyphenyl)-thiadiazole) |

| HT29 (Colon Cancer) | 12.57 | Various thiadiazole derivatives |

These results indicate that the structural features of thiadiazoles play a crucial role in determining their anticancer efficacy .

The mechanism through which these compounds exert their biological effects is an area of active research. For instance, studies suggest that the antibacterial action may involve inhibition of bacterial DNA gyrase or other essential enzymes critical for bacterial survival . Similarly, anticancer activity is often linked to the induction of apoptosis in cancer cells through various pathways.

Case Studies

- Antibacterial Case Study : A study involving a series of synthesized quinoline-thiadiazole derivatives showed that one compound significantly reduced bacterial load in infected mice models by targeting S. aureus. The compound demonstrated a favorable safety profile with minimal cytotoxicity against human liver cells .

- Anticancer Case Study : Research on a specific derivative indicated it had an IC50 value of 5.41 µM against neuroblastoma cells, outperforming standard chemotherapy agents like Imatinib in terms of cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions, including:

- Quinoline core formation : Condensation of fluorinated aniline derivatives with β-keto esters under acidic conditions to generate the 4-hydroxyquinoline scaffold .

- Thiadiazole coupling : Reacting the quinoline-3-carboxylic acid intermediate with 5-isobutyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : and NMR to confirm substituent positions (e.g., fluorine at C6, hydroxy at C4, and carboxamide linkage). Key signals include:

- Aromatic protons (quinoline and thiadiazole) in δ 7.0–9.0 ppm .

- Hydroxy proton (C4) as a broad singlet at δ 10–12 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine and sulfur atoms .

Q. What are the primary stability considerations for handling this compound?

- Methodology :

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carboxamide group .

- Light Sensitivity : Protect from UV exposure due to the quinoline fluorophore, which may degrade under prolonged light .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during carboxamide coupling?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO, THF) to enhance reagent solubility and reduce side reactions .

- Catalyst Optimization : Compare coupling agents (e.g., EDC vs. DCC) with additives like DMAP to improve yield (reported yields: 60–85% ).

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates (e.g., active ester formation) .

Q. What strategies resolve contradictions in biological activity data across similar quinoline-thiadiazole hybrids?

- Methodology :

- Target-Specific Assays : Perform enzyme inhibition assays (e.g., kinase or protease panels) to clarify selectivity vs. off-target effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to compare binding modes of fluorinated vs. non-fluorinated analogs .

- Meta-Analysis : Cross-reference IC values from structurally related compounds (e.g., 6-fluoroquinolones and thiadiazole derivatives) to identify trends .

Q. How does the fluorine substituent influence the compound’s electrophilicity and pharmacokinetics?

- Methodology :

- Electron Density Mapping : DFT calculations (Gaussian 09) to assess fluorine’s impact on the quinoline ring’s electron-withdrawing properties .

- ADME Profiling : In vitro assays for solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.